2-(2-Bromoethyl)pyridine hydrobromide
Overview
Description
2-(2-Bromoethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a pyridine derivative that is often used in various chemical reactions and research applications. This compound is known for its reactivity and versatility in organic synthesis.
Mechanism of Action
Mode of Action
Brominated compounds are generally known to interact with their targets through mechanisms such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromoethyl)pyridine hydrobromide. For instance, the compound is combustible and poses a slight fire hazard when exposed to heat or flame .
Biochemical Analysis
Biochemical Properties
2-(2-Bromoethyl)pyridine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of colorimetric and fluorescence chemosensors . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and other derivatives . These interactions are crucial for the development of sensitive and specific detection methods in biochemical assays.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of various biomolecules, thereby altering cellular activities. The compound’s ability to interact with cellular components makes it a valuable tool in studying cellular mechanisms and developing therapeutic strategies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levelsBy influencing key metabolic processes, this compound can alter the production and utilization of energy within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. The localization of the compound within cells is essential for its function and effectiveness in biochemical assays and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)pyridine hydrobromide can be synthesized through the bromination of 2-ethylpyridine. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-(2-azidoethyl)pyridine, 2-(2-thiocyanatoethyl)pyridine, and 2-(2-methoxyethyl)pyridine.
Oxidation: Products include pyridine-2-carboxylic acid derivatives.
Reduction: Products include 2-ethylpyridine.
Scientific Research Applications
2-(2-Bromoethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs targeting specific biological pathways, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Bromomethyl)-6-methylpyridine
- 4-(Bromomethyl)pyridine hydrobromide
Uniqueness
2-(2-Bromoethyl)pyridine hydrobromide is unique due to its specific reactivity and the presence of the bromoethyl group, which allows for selective alkylation reactions. This makes it a valuable compound in synthetic chemistry and drug development, where precise modifications of molecular structures are required.
Properties
IUPAC Name |
2-(2-bromoethyl)pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXTXIDZMKZQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512814 | |
Record name | 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72996-65-7, 39232-04-7 | |
Record name | 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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